9-Acridinecarboxylic acid hydrate

Beschreibung

BenchChem offers high-quality 9-Acridinecarboxylic acid hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Acridinecarboxylic acid hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

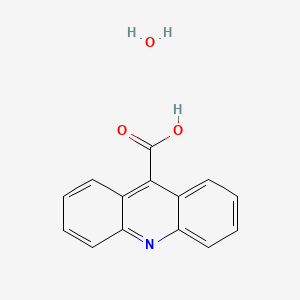

acridine-9-carboxylic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2.H2O/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h1-8H,(H,16,17);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAZWHSZYVXGMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332927-03-4 |

Source

|

| Record name | 9-Acridinecarboxylic Acid Hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Senior Application Scientist's Guide to the Physicochemical Properties of 9-Acridinecarboxylic Acid Hydrate

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

9-Acridinecarboxylic acid (9-ACA) is a heterocyclic organic compound whose derivatives are foundational in the development of various therapeutic agents and molecular probes, noted for their DNA intercalating properties.[1][2] The hydrated form, 9-Acridinecarboxylic acid hydrate, is the common state of the bulk solid and possesses distinct physicochemical properties that are critical for its handling, formulation, and application in research and drug development. This guide provides a comprehensive analysis of its key characteristics, including thermal stability, solubility, spectroscopic behavior, and acidity. Understanding these parameters is paramount for designing robust experimental protocols and developing effective delivery systems.

Introduction: The Significance of 9-Acridinecarboxylic Acid Hydrate

The acridine scaffold is a privileged structure in medicinal chemistry, primarily due to its ability to intercalate between the base pairs of double-stranded DNA. This mechanism is the basis for the development of antibacterial and antitumor agents. 9-ACA, featuring a carboxylic acid group at the 9-position, serves as a vital synthetic intermediate for creating more complex derivatives, such as amides and esters, to modulate biological activity and pharmacokinetic properties.[1][3]

The presence of water molecules within the crystal lattice—forming the hydrate—significantly influences the compound's physical properties compared to its anhydrous form. For professionals in drug development, characterizing the hydrate is a non-negotiable step, as changes in hydration state can impact stability, dissolution rate, and ultimately, bioavailability. This guide elucidates the essential physicochemical data and the experimental rationale behind their determination.

Thermal Properties: Melting Point and Hydrate Stability

A defining characteristic of a crystalline solid is its melting point, which provides an indication of purity and lattice energy. For a hydrate, thermal analysis also reveals the temperature at which water is lost, a critical parameter for storage and processing.

Key Thermal Data

| Property | Value | Experimental Rationale |

| Melting Point | ~290 °C (with decomposition)[3][4][5][6] | Indicates high thermal stability of the acridine core but also decomposition upon melting. |

| Alternate Melting Point | 332.4-335.4°C[7] | This value has also been reported, suggesting potential variability based on crystalline form or experimental conditions. |

| Water Content | 7.0 to 17.0 %[8] | The wide range suggests that the compound may exist in various hydration states (e.g., monohydrate, etc.). |

Experimental Workflow: Thermal Analysis via DSC/TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for characterizing hydrates.

-

Rationale: TGA measures the change in mass as a function of temperature, directly quantifying the loss of water. DSC measures the heat flow into or out of a sample, identifying phase transitions like melting and dehydration endotherms. Using them in tandem provides a complete picture of thermal behavior.[9]

Protocol 1: DSC/TGA Analysis of 9-Acridinecarboxylic Acid Hydrate

-

Sample Preparation: Accurately weigh 3-5 mg of 9-Acridinecarboxylic acid hydrate into an aluminum TGA pan and a separate DSC pan.

-

Instrument Setup (TGA): Place the sample in the TGA furnace. Heat under a nitrogen atmosphere (20 mL/min) from 25 °C to 350 °C at a ramp rate of 10 °C/min.

-

Instrument Setup (DSC): Place the sample in the DSC cell alongside an empty reference pan. Heat under a nitrogen atmosphere (20 mL/min) from 25 °C to 350 °C at a ramp rate of 10 °C/min.

-

Data Analysis:

-

In the TGA thermogram, identify the mass loss step corresponding to dehydration and calculate the percentage of water content.

-

In the DSC thermogram, identify the endothermic peak corresponding to dehydration and the sharp endotherm corresponding to the melting/decomposition point.

-

Caption: Workflow for Thermal Analysis of Hydrates.

Acidity and Prototropic Equilibria

The pKa of a compound is a crucial determinant of its behavior in biological systems. It governs the ionization state at a given pH, which in turn dictates solubility, membrane permeability, and receptor-binding interactions. For 9-ACA, two key sites are involved: the carboxylic acid group and the heterocyclic nitrogen atom.

-

Rationale: In near-neutral to slightly acidic aqueous solutions, 9-ACA primarily exists as a zwitterion.[10] The carboxylic acid group is deprotonated (-COO⁻), and the acridine nitrogen is protonated (N⁺-H). This dual ionic character profoundly influences its solubility and interactions. Potentiometric or UV-Vis titration is the standard method for pKa determination.

A study on the prototropic equilibria of 9-ACA has estimated the pKa values for the various forms of the molecule.[10]

Caption: Prototropic Equilibria of 9-Acridinecarboxylic Acid.

Solubility Profile

Solubility is a gatekeeper for bioavailability. For a compound intended for biological research or as a drug candidate, understanding its solubility in both aqueous and organic media is essential for formulation and delivery.

Reported Solubility Data

| Solvent | Solubility | Notes |

| Aqueous Base | Slightly Soluble[4] | The deprotonated carboxylate enhances aqueous solubility. |

| DMSO | Slightly Soluble[4] | A common solvent for preparing stock solutions. |

| Methanol | Slightly Soluble (requires heating/sonication)[4] | |

| Ethanol, Pyridine, Acetic Acid | Soluble[11][12] | Indicates solubility in polar protic and aprotic solvents. |

Experimental Workflow: Shake-Flask Method for Solubility Determination

The shake-flask method is the gold-standard technique for determining equilibrium solubility.

-

Rationale: This method ensures that the solution reaches saturation, providing a true measure of equilibrium solubility by allowing sufficient time for the dissolution of the solid in the solvent.

Protocol 2: Equilibrium Solubility by Shake-Flask Method

-

Preparation: Add an excess amount of 9-Acridinecarboxylic acid hydrate to a known volume of the test solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Withdraw a precise aliquot of the clear supernatant. Dilute as necessary and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Express the solubility in units such as mg/mL or µM.

Spectroscopic Properties: A Window into Molecular Behavior

UV-Visible and fluorescence spectroscopy are powerful, non-destructive techniques used for quantification and for studying molecular interactions.

Key Spectroscopic Data

| Property | Observation | Significance |

| Appearance | Bright yellow to yellow-green crystalline powder[3][13] | The color arises from the extended conjugated π-system of the acridine core. |

| UV-Vis Absorption | Absorbs in the UV-Vis range[14] | The absorption spectrum is sensitive to the solvent and pH due to the different prototropic species. This property is the basis for quantification via spectrophotometry (e.g., Beer-Lambert Law). |

| Fluorescence | Exhibits fluorescence[10] | The fluorescence quantum yields and lifetimes are dependent on the solvent's hydrogen-bonding capacity.[10] This makes it a potential scaffold for fluorescent probes.[15] |

-

Expert Insight: Unlike some related aromatic carboxylic acids, 9-ACA does not exhibit a large Stokes-shifted fluorescence emission, which provides insight into its excited-state geometry.[10] Theoretical calculations suggest the carboxylic acid group is twisted about 55° relative to the acridine ring in the ground state and becomes more planar in the excited state.[10][14] This structural detail is crucial for designing derivatives for applications in fluorescence sensing or imaging.

Conclusion and Future Directions

This guide has synthesized the critical physicochemical properties of 9-Acridinecarboxylic acid hydrate, grounding them in experimental context. The compound's high melting point indicates a stable crystalline lattice, while thermal analysis confirms its hydrated nature. Its zwitterionic character at physiological pH, governed by its pKa values, dictates its solubility and interactions in aqueous environments. The distinct spectroscopic signature provides a robust method for quantification and a platform for developing advanced molecular probes.

For drug development professionals, these parameters are not merely data points; they are the blueprint for formulation strategy, stability testing, and predicting in vivo behavior. Future research should focus on detailed characterization of different polymorphic and hydrated states, as these can have profound implications for the compound's performance as a pharmaceutical intermediate.

References

- Analytica Chemie. Acridine-9-carboxylic acid hydrate.

- Home Sunshine Pharma. (n.d.). 9-acridinecarboxylic acid hydrate cas 332927-03-4.

- PubChem. (n.d.). 9-Acridinecarboxylic Acid Hydrate. National Center for Biotechnology Information.

- Ghosh, A. K., & Chowdhury, M. (1997). Fluorescence spectral study of 9-acridinecarboxylic acid and its methyl ester. Understanding the unusual fluorescence behavior of 9-anthroic acid. The Journal of Physical Chemistry A, 101(19), 3594-3601.

- ChemBK. (2024). Acridine-9-carboxylic acid hydrate.

- Ghosh, A. K., & Chowdhury, M. (1997). Fluorescence Spectral Study of 9-Acridinecarboxylic Acid and Its Methyl Ester. Understanding the Unusual Fluorescence Behavior of 9-Anthroic Acid. Department of Chemistry, IIT Kharagpur.

- Worldwide Life Sciences. (2026). Acridine-9-carboxylic acid hydrate - 1g.

- Home Sunshine Pharma. (n.d.). Acridine-9-carboxylic Acid Hydrate CAS 5336-90-3.

- Fisher Scientific. (n.d.). 9-Acridinecarboxylic acid hydrate, 97%.

- Chemdor. (n.d.). 9-Acridinecarboxylic acid hydrate | CAS 332927-03-4 | Analytical Standard.

- ChemicalBook. (2026). 9-ACRIDINECARBOXYLIC ACID HYDRATE.

- Sigma-Aldrich. (n.d.). 9-Acridinecarboxylic acid 97 332927-03-4.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 9-Acridinecarboxylic Acid Hydrate.

- Benchchem. (n.d.). 9-Acridone-4-Carboxylic Acid: A Technical Guide to its Application as a Fluorescent Probe.

- PubChem. (n.d.). Acridine-9-carboxylic acid. National Center for Biotechnology Information.

- Thermo Scientific Chemicals. (n.d.). Acridine-9-carboxylic acid hydrate, 97%.

- Clearsynth. (n.d.). 9-Acridinecarboxylic Acid Hydrate.

- USP Store. (n.d.). Acridine Carboxylic Acid Hydrate (25 mg).

- Fisher Scientific. (n.d.). Acridine-9-carboxylic acid hydrate, 97% 1 g.

- Thermo Scientific Chemicals. (n.d.). Acridine-9-carboxylic acid hydrate, 97% 25 g.

- Ambeed.com. (n.d.). 9-Acridinecarboxylic acid.

- Simson Pharma Limited. (n.d.). Acridine-9 carboxylic acid.

- NETZSCH-Gerätebau GmbH. (2019). Terminology in Pharmacy – Thermal Analysis Provides the Overall Picture.

- Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids.

- Kadir, M. A., et al. (2024). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry, 26(2), 67-77.

Sources

- 1. 9-ACRIDINECARBOXYLIC ACID HYDRATE | 332927-03-4 [chemicalbook.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Acridine-9-carboxylic Acid Hydrate CAS 5336-90-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. chembk.com [chembk.com]

- 5. wwmponline.com [wwmponline.com]

- 6. 9-アクリジンカルボン酸 水和物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Acridine-9-carboxylic acid hydrate - Analytica Chemie [analyticachemie.in]

- 8. 9-Acridinecarboxylic Acid | 332927-03-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. "Fluorescence spectral study of 9-acridinecarboxylic acid and its methy" by Joykrishna Dey, Judson L. Haynes et al. [repository.lsu.edu]

- 11. Acridine-9-carboxylic acid hydrate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 12. Acridine-9-carboxylic acid hydrate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. Acridine-9-carboxylic acid hydrate, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 14. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Structural Elucidation and Pharmaceutical Applications of 9-Acridinecarboxylic Acid Hydrate: A Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery and specialized assay development, the tricyclic acridine scaffold occupies a highly privileged chemical space. Specifically, 9-Acridinecarboxylic acid hydrate serves as a vital intermediate and structural backbone for multi-target-directed ligands (MTDLs) and ultra-sensitive chemiluminescent probes. This whitepaper provides an in-depth technical analysis of its molecular architecture, highlights its strategic role in Alzheimer's disease therapeutics, and establishes field-proven, self-validating analytical protocols for its rigorous characterization.

Molecular Architecture & Physicochemical Profiling

The core of 9-Acridinecarboxylic acid hydrate consists of a planar, conjugated tricyclic acridine ring system with a carboxylic acid moiety substituted at the 9-position. The presence of the carboxylic acid provides a highly reactive handle for downstream amidation and esterification[1].

Crucially, this compound is most stable and commonly supplied as a hydrate (typically a monohydrate). The inclusion of water molecules within the crystal lattice significantly alters its thermodynamic stability, solubility profile, and melting point compared to its anhydrous counterpart[2]. Understanding the distinction between the anhydrous and hydrated forms is critical for precise stoichiometric calculations during active pharmaceutical ingredient (API) synthesis.

Table 1: Quantitative Physicochemical Properties

The following data summarizes the critical structural and weight metrics required for precise analytical and synthetic workflows.

| Property | Value / Description |

| Analyte Name | 9-Acridinecarboxylic Acid Hydrate |

| CAS Number | 332927-03-4[3] |

| Molecular Formula (Hydrate) | C₁₄H₉NO₂ · H₂O (or C₁₄H₁₁NO₃)[3] |

| Molecular Weight (Anhydrous) | 223.23 g/mol [2] |

| Molecular Weight (Hydrate) | 241.24 g/mol [3] |

| Exact Mass (Hydrate) | 241.0739 Da[3] |

| SMILES | O.OC(=O)c1c2ccccc2nc3ccccc13[3] |

Strategic Applications in Drug Development

As an application scientist, I frequently encounter 9-Acridinecarboxylic acid hydrate in two primary developmental pipelines: neurodegenerative therapeutics and diagnostic probe synthesis.

Neurodegenerative Therapeutics (Alzheimer's Disease)

The planar acridine nucleus is a well-documented pharmacophore capable of intercalating DNA and interacting with the active sites of cholinesterase enzymes[4]. In the pursuit of Alzheimer's disease (AD) treatments, 9-Acridinecarboxylic acid is utilized as a foundational building block to synthesize novel cyclopentaquinoline derivatives[1]. These derivatives act as multi-target-directed ligands, demonstrating potent and selective inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which is essential for restoring cholinergic transmission in the AD-afflicted brain[4].

Chemiluminescent Diagnostics

Beyond therapeutics, the carboxylic acid group at the 9-position is readily converted into acridinium esters. When exposed to alkaline hydrogen peroxide, these esters undergo a rapid oxidative reaction that emits intense light. This property makes 9-Acridinecarboxylic acid an indispensable precursor for developing biotinylated acridinium esters used in ultra-sensitive, automated chemiluminescence immunoassays[5].

Derivatization pathway of 9-acridinecarboxylic acid for Alzheimer's disease therapeutics.

Analytical Characterization Protocols

In pharmaceutical development, analytical protocols cannot merely be a sequence of steps; they must form a self-validating system . Relying on a single orthogonal technique is insufficient. The following methodologies detail how to establish structural integrity and purity by coupling chromatographic separation with orthogonal detection mechanisms.

Protocol 1: Chromatographic Purity via RP-HPLC-DAD

The Causality Principle: The hydrophobic tricyclic core of acridine dictates strong retention on non-polar C18 stationary phases. However, the ionizable carboxylic acid group (-COOH) necessitates strict pH control. If the mobile phase pH approaches the pKa of the acid, the molecule will exist in a state of partial ionization, leading to severe peak tailing and irreproducible retention times. We deliberately acidify the mobile phase to ensure the molecule remains fully protonated.

Step-by-Step Methodology:

-

Sample Solubilization: Dissolve 1.0 mg of 9-Acridinecarboxylic acid hydrate in 1.0 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. Vortex for 60 seconds and sonicate for 5 minutes.

-

Column Selection: Utilize an Ultra-Performance Liquid Chromatography (UPLC) C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) maintained at 40°C to reduce system backpressure and improve mass transfer.

-

Mobile Phase Preparation:

-

Mobile Phase A: LC-MS grade Water + 0.1% Formic acid.

-

Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic acid.

-

-

Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

-

Diode-Array Detection (DAD): Monitor at 254 nm and 360 nm.

-

Validation Check: The 254 nm wavelength captures the general aromatic backbone, while 360 nm is highly specific to the extended conjugation of the acridine chromophore, effectively filtering out non-conjugated solvent impurities.

-

Protocol 2: Exact Mass Confirmation via LC-ESI-HRMS

The Causality Principle: To confirm the exact molecular weight and rule out isobaric impurities, High-Resolution Mass Spectrometry (HRMS) is mandatory. We utilize positive Electrospray Ionization (+ESI) because the basic nitrogen atom embedded within the acridine ring readily accepts a proton [M+H]⁺, yielding a robust and highly sensitive ion signal.

Step-by-Step Methodology:

-

Ion Source Configuration: Set the ESI capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

-

Desolvation Dynamics: Note that during the high-temperature desolvation process in the ESI source, the water of hydration is typically stripped away.

-

Mass Analysis: Scan using a Quadrupole Time-of-Flight (Q-TOF) analyzer over a mass range of m/z 100 to 1000.

-

Data Synthesis & Validation:

-

Extract the chromatogram for the theoretical exact mass of the protonated anhydrous species: [C₁₄H₉NO₂ + H]⁺ = 224.0706 Da .

-

Self-Validating Step: Compare the observed isotopic distribution pattern against the theoretical natural abundance of carbon-13 (¹³C) for a 14-carbon system. A match score of >95% confirms the structural identity and eliminates false positives.

-

Orthogonal analytical workflow ensuring self-validating structural confirmation.

Conclusion

9-Acridinecarboxylic acid hydrate is far more than a simple laboratory reagent; it is a highly versatile scaffold bridging the gap between neuropharmacology and advanced diagnostic technologies. By understanding its precise physicochemical properties—particularly the thermodynamic implications of its hydration state—and employing rigorous, self-validating analytical frameworks, drug development professionals can ensure the highest standards of purity and efficacy in downstream API synthesis.

References

-

ResearchGate. "Acridine: A Scaffold for the Development of Drugs for Alzheimer's Disease." ResearchGate. Available at:[Link]

-

National Center for Biotechnology Information (PMC). "Novel Cyclopentaquinoline and Acridine Analogs as Multifunctional, Potent Drug Candidates in Alzheimer's Disease." PMC. Available at: [Link]

-

ResearchGate. "Synthesis and chemiluminescent properties of novel biotinylated acridinium esters." ResearchGate. Available at: [Link]

Sources

- 1. Novel Cyclopentaquinoline and Acridine Analogs as Multifunctional, Potent Drug Candidates in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thomassci.com [thomassci.com]

- 3. 9-Acridinecarboxylic Acid Hydrate | LGC Standards [lgcstandards.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Chemical Stability of Acridine-9-Carboxylic Acid Derivatives: Mechanisms, Engineering, and Protocols

Executive Summary

Derivatives of acridine-9-carboxylic acid (ACA)—specifically 10-methylacridinium-9-carboxylate esters and sulfonamides—are widely investigated and applied as high-efficiency chemiluminescent labels in automated clinical immunoassays and nucleic acid testing 1[1]. Despite their exceptional signal-to-noise ratios and rapid light emission kinetics, the fundamental limitation of early-generation acridinium labels was their poor chemical stability in aqueous, alkaline environments.

As a Senior Application Scientist, understanding the precise mechanisms of this instability is critical. This whitepaper provides an in-depth technical analysis of the degradation pathways of ACA derivatives, the structural engineering strategies used to mitigate them, and the self-validating experimental protocols required to synthesize and evaluate these vital diagnostic tools.

Mechanistic Basis of Instability

The degradation of acridinium esters in aqueous media is driven by two competing nucleophilic attacks, both of which render the molecule incapable of generating light upon the addition of alkaline hydrogen peroxide. Chromatographic (RP-HPLC) analyses of degraded mixtures consistently reveal 10-methyl-9-acridinone and 10-methylacridinium-9-carboxylic acid as the primary inactive end-products2[2].

-

Ester Hydrolysis: The highly electrophilic carbonyl carbon of the ester linkage is susceptible to attack by water or hydroxide ions. Cleavage of this bond releases the phenolic leaving group and yields 10-methylacridinium-9-carboxylic acid, which cannot form the high-energy dioxetanone intermediate required for chemiluminescence.

-

Pseudobase (Carbinol) Formation: The C-9 position of the acridinium ring is highly electron-deficient due to the adjacent positively charged quaternary nitrogen. Hydroxide ions can directly attack C-9, disrupting the aromaticity of the central ring and forming a non-luminescent pseudobase.

Fig 1. Competing pathways: Chemiluminescent oxidation vs. hydrolytic degradation.

Structural Engineering for Enhanced Stability

To transition acridinium labels from theoretical novelties to robust commercial reagents, chemists have engineered specific structural modifications to block these degradation pathways.

Steric Shielding

The most effective method to prevent ester hydrolysis is the introduction of bulky substituents adjacent to the ester bond. Acridinium dimethylphenyl esters, containing two methyl groups flanking the phenolic ester bond, display excellent chemiluminescence stability by physically blocking hydroxide access to the carbonyl carbon 3[3]. Furthermore, dibromo-substituted leaving groups (e.g., 2,6-dibromophenyl) not only provide steric bulk but slightly accelerate the chemiluminescence process due to their superior leaving-group capabilities 4[4].

Electronic Modulation

To combat pseudobase formation, electron-donating groups (e.g., methoxy) can be added at the C-2 and/or C-7 positions of the acridinium ring. These groups delocalize electron density into the ring, reducing the electrophilicity of C-9 and raising the pH at which the transition to the pseudobase takes place 5[5].

Sulfonamide Linkages

Replacing the ester linkage entirely with a sulfonamide creates 10-methyl-acridinium-9-(N-sulphonylcarboxamide) salts. The long-term stability of these new compounds is vastly superior to their phenyl ester counterparts, as the sulfonamide bond is highly resistant to alkaline hydrolysis 6[6].

Table 1: Comparative Stability and Chemiluminescence Metrics

| Derivative Class | Structural Modification | Primary Degradation Pathway | Relative Hydrolytic Half-Life (pH 8.0) | Chemiluminescence Efficiency |

| Standard Ester | Unsubstituted Phenyl | Ester Hydrolysis | < 2 hours | 1.0 (Baseline) |

| Sterically Hindered Ester | 2,6-Dimethylphenyl | Pseudobase Formation | > 30 days | ~1.0 - 1.2 |

| Halogenated Ester | 2,6-Dibromophenyl | Pseudobase Formation | > 20 days | ~1.3 |

| Sulfonamide | N-Tosylcarboxamide | Minimal / Very Slow | > 60 days | ~0.8 - 0.9 |

Experimental Methodologies

Protocol 1: Synthesis of Sterically Hindered Acridinium Esters

This protocol outlines the synthesis of 2,6-dimethylphenyl 10-methylacridinium-9-carboxylate trifluoromethanesulfonate.

Step 1: Acid Chloride Formation

-

Procedure: Suspend acridine-9-carboxylic acid in a 5-fold molar excess of thionyl chloride (SOCl₂). Reflux for 3 hours. Evaporate excess SOCl₂ under reduced pressure to yield acridine-9-carbonyl chloride.

-

Causality: SOCl₂ acts as both solvent and chlorinating agent. Refluxing drives off SO₂ and HCl gases, pushing the reaction to absolute completion via Le Chatelier's principle.

Step 2: Hindered Esterification

-

Procedure: Dissolve the acid chloride in anhydrous pyridine at 50°C. Add 1.2 equivalents of 2,6-dimethylphenol. Stir vigorously for 16 hours.

-

Causality: Pyridine serves a dual purpose as a solvent and an acid scavenger. Because 2,6-dimethylphenol is sterically hindered, the nucleophilic attack is slow. Pyridine neutralizes the HCl byproduct, preventing the protonation of the acridine nitrogen, which would precipitate the intermediate and halt the reaction prematurely.

-

Self-Validation: Quench a 10 µL aliquot in methanol and analyze via TLC (Silica, Toluene:EtOAc 4:1). The disappearance of the baseline acid spot and the emergence of a highly fluorescent, high-Rf ester spot under 365 nm UV light confirms reaction completion.

Step 3: N-Alkylation (Quaternization)

-

Procedure: Dissolve the purified ester in anhydrous dichloromethane (DCM). Add 10 equivalents of methyl trifluoromethanesulfonate (methyl triflate) under N₂. Stir for 24 hours. Precipitate the product with diethyl ether.

-

Causality: The acridine nitrogen is weakly nucleophilic due to the electron-withdrawing nature of the ester group. Standard alkylating agents (e.g., methyl iodide) are insufficiently reactive. Methyl triflate, a highly reactive "hard" electrophile, ensures quantitative N-methylation.

-

Self-Validation: Post-alkylation, analyze the product via RP-HPLC. The shift from a neutral, lipophilic precursor to a highly polar, permanently charged acridinium cation results in a dramatic, predictable reduction in retention time on a C18 column, validating successful quaternization.

Protocol 2: Accelerated Hydrolytic Stability Assay

To evaluate the shelf-life of newly synthesized derivatives without waiting months, an accelerated RP-HPLC kinetic assay is employed.

Fig 2. Standardized workflow for assessing the hydrolytic stability of acridinium labels.

Procedure:

-

Buffer Preparation: Prepare a 50 mM sodium phosphate buffer at pH 8.0. Spike the buffer with 10 µg/mL of 4-nitroaniline to serve as an internal standard.

-

Incubation: Dissolve the acridinium derivative in DMF (1 mg/mL stock). Spike 10 µL of the stock into 1 mL of the prepared buffer. Incubate in a sealed amber vial at 37°C. (Causality: Amber vials prevent photolytic degradation, isolating hydrolysis as the sole variable).

-

Sampling & Quenching: At t = 0, 1, 4, 24, and 168 hours, withdraw 50 µL aliquots and immediately mix with 50 µL of 0.1% Trifluoroacetic acid (TFA) in acetonitrile. (Causality: TFA drops the pH to < 3.0, instantly protonating any hydroxide ions and halting the degradation kinetics).

-

Analysis: Inject onto a C18 RP-HPLC column. Monitor absorbance at 260 nm and 369 nm.

-

Self-Validation (Internal Standard Correction): Calculate the ratio of the acridinium peak area to the 4-nitroaniline peak area. If the raw peak area of the internal standard fluctuates between time points, it indicates solvent evaporation or injection volume errors. Using the ratio corrects for these physical artifacts, ensuring the calculated pseudo-first-order decay constant ( kobs ) reflects true chemical degradation.

References

- Structure, formation, thermodynamics and interactions in 9-carboxy-10-methylacridinium-based molecular systems Source: RSC Publishing URL

- Chemiluminogenic acridinium salts: A comparison study.

- Effect of surfactants on the chemiluminescence of acridinium dimethylphenyl ester labels and their conjugates Source: ResearchGate URL

- Preparation of a novel group of chemiluminescent N-substituted acridinium esters Source: Cronfa URL

- EP2074101B1 - Stable acridinium esters with fast light emission Source: Google Patents URL

- High stability and high efficiency chemiluminescent acridinium compounds obtained from 9-acridine carboxylic esters of hydroxamic and sulphohydroxamic acids Source: ResearchGate URL

Sources

- 1. Structure, formation, thermodynamics and interactions in 9-carboxy-10-methylacridinium-based molecular systems - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ00725B [pubs.rsc.org]

- 2. Making sure you're not a bot! [mostwiedzy.pl]

- 3. researchgate.net [researchgate.net]

- 4. cronfa.swan.ac.uk [cronfa.swan.ac.uk]

- 5. EP2074101B1 - Stable acridinium esters with fast light emission - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Polymorphism and Hydration in Heterocyclic Building Blocks: A Comparative Analysis of Anhydrous vs. Hydrate Forms of 9-Acridinecarboxylic Acid

Executive Summary

As a critical pharmacophore, fluorescence resonance energy transfer (FRET) probe component, and DNA intercalator, 9-acridinecarboxylic acid (9-ACA) is a cornerstone of modern synthetic chemistry. However, a frequently overlooked variable in its application is its hydration state. The transition between the anhydrous form and the hydrate form (C₁₄H₉NO₂ · xH₂O) is not merely a stoichiometric footnote; it fundamentally dictates the molecule's solid-state packing, thermodynamic stability, optical properties, and reactivity during amide coupling. This whitepaper provides an in-depth mechanistic analysis of these two forms, equipping researchers with the causal understanding necessary to optimize synthetic workflows and materials engineering.

Physicochemical Profiling & Quantitative Data

The physical properties of 9-ACA diverge significantly based on the presence of lattice water. Table 1 summarizes the core quantitative differences critical for formulation and synthesis[1],[2].

Table 1: Comparative Physicochemical Properties of 9-ACA Forms

| Property | Anhydrous 9-Acridinecarboxylic Acid | 9-Acridinecarboxylic Acid Hydrate |

| Empirical Formula | C₁₄H₉NO₂ | C₁₄H₉NO₂ · xH₂O |

| Molecular Weight | 223.23 g/mol | >241.24 g/mol (varies with hydration x) |

| CAS Registry Number | 5336-90-3 | 332927-03-4 |

| Melting Point | ~290 °C (Decomposes) | ~290 °C (Decomposes post-dehydration) |

| Crystal Lattice Motif | Head-to-head "syn" carboxylic dimers | Water-bridged hydrogen bond network |

| Primary Utility | Moisture-sensitive couplings, Photomechanics | Aqueous assays, Birefringent optical materials |

Mechanistic Divergence in Solid-State Chemistry

The structural causality behind the differing behaviors of anhydrous and hydrated 9-ACA lies in their hydrogen-bonding networks.

The Anhydrous Form: In the absence of water, 9-ACA crystallizes predominantly in a head-to-head "syn" arrangement[3]. This architecture is driven by strong, uninterrupted intermolecular hydrogen bonding between the carboxylic acid moieties of adjacent molecules. This specific packing aligns the acridine cores in close proximity, which is the necessary structural prerequisite for solid-state [4+4] photocycloaddition reactions. Consequently, the anhydrous form is the required starting point for engineering photomechanical molecular crystals[3].

The Hydrate Form: The introduction of lattice water fundamentally disrupts the carboxylic acid dimerization. Water molecules intercalate into the crystal lattice, acting as both hydrogen bond donors and acceptors. They form a bridging network that links the carboxylic acid group of one molecule to the bare, basic nitrogen atom of the acridine ring on another. When co-crystallized in acidic media (e.g., with hydrobromic acid), the hydrate facilitates the formation of protonated [C₁₄H₁₀NO₂]⁺ units[4]. The exposed nitrogen atom engages in hydrogen bonding that forces the π-conjugated 6-membered ring (6-MR) units into a rigid, coplanar arrangement. This high micropolarization anisotropy results in exceptional optical birefringence, making the hydrate form highly valuable for nonlinear optical (NLO) materials[4].

Fig 1. Divergent solid-state packing mechanisms and resulting properties of 9-ACA forms.

Implications for Synthetic Workflows

When utilizing 9-ACA as a building block for complex molecules—such as cyclopentaquinoline derivatives for Alzheimer's disease or DNA-intercalating peptides—the hydration state dictates the stoichiometry of the coupling reaction[5],[6].

During amide bond formation, activating agents like PyBOP or CDMT convert the carboxylic acid into a highly reactive ester. If the hydrate form is used, the liberated lattice water acts as a competing nucleophile. This parasitic pathway hydrolyzes the active ester back to the starting material, stalling the reaction. To overcome this, researchers must deliberately break standard stoichiometric rules: utilizing massive excesses of coupling reagents (up to 5–10 equivalents) and base (DIPEA or N-methylmorpholine) to kinetically outcompete the water-induced hydrolysis[5],[6]. Conversely, using the anhydrous form allows for near-equimolar coupling, preserving expensive coupling reagents and simplifying purification.

Validated Experimental Methodologies

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Coupling of 9-ACA

This self-validating protocol outlines the attachment of 9-ACA to a peptide resin, specifically engineered to account for the use of the commercially ubiquitous hydrate form[6].

-

Resin Preparation : Swell the assembled Boc-peptide on a p-methylbenzhydrylamine resin in a 1:1 mixture of DMSO/DMF for 30 minutes to maximize pore accessibility.

-

Deprotection : Remove the N-terminal protecting group using standard TFA or piperidine protocols (depending on Boc/Fmoc strategy), followed by extensive DMF washing.

-

Activation (Hydrate Compensation) : In a separate vial, dissolve 1 equivalent of 9-ACA hydrate. Add 5 equivalents of PyBOP and 10 equivalents of diisopropylethylamine (DIPEA). Causality Note: The massive excess of PyBOP/DIPEA is strictly required to rapidly re-activate any ester hydrolyzed by the latent water from the hydrate.

-

Coupling : Transfer the activated mixture to the resin. Agitate at room temperature for 1 hour.

-

Cleavage : Perform acidolysis using HF/anisole (9:1 ratio) at 273 K for 1 hour.

-

Validation : Precipitate the product in cold ether. Analyze via HPLC; a properly compensated hydrate coupling will yield >95% homogeneity[6].

Fig 2. Workflow for SPPS coupling of 9-ACA, highlighting reagent adjustments for the hydrate form.

Protocol B: Synthesis of Birefringent Optical Crystals via Hydrate Co-crystallization

This protocol leverages the hydrate's propensity for water-bridged hydrogen bonding to create highly birefringent materials[4].

-

Solution Preparation : Dissolve 9-acridinecarboxylic acid hydrate in a minimal volume of a hot ethanol/water mixture until a clear, saturated solution is achieved.

-

Protonation : Slowly add an equimolar amount of concentrated hydrobromic acid (HBr) dropwise under continuous stirring. Causality Note: HBr protonates the bare acridine nitrogen, initiating the formation of the [C₁₄H₁₀NO₂]⁺ structural unit.

-

Evaporation : Transfer the solution to a crystallization dish. Cover with perforated parafilm to allow for slow, controlled solvent evaporation at ambient temperature (298 K).

-

Harvesting : After 7–14 days, harvest the resulting yellow block crystals.

-

Validation : Confirm the monoclinic space group ( P21/c ) via single-crystal X-ray diffraction (XRD). The presence of the incorporated water and bromide ion ensures the coplanar 6-MR arrangement responsible for high birefringence[4].

References

- Chemdor. "9-Acridinecarboxylic acid hydrate | Properties, Synonyms, Formula & Products." Chemdor Chemicals.

- Labscoop. "9-Acridinecarboxylic Acid Hydrate, 5G | Labscoop." Labscoop Marketplace.

- ACS Publications. "C14H10BrNO2: A Birefringent Crystal with an Expanded π-Conjugated Group." American Chemical Society.

- ResearchGate. "Crystal Structures and Photophysical Properties of 9-Anthracene Carboxylic Acid Derivatives for Photomechanical Applications." ResearchGate.

- IUCr Journals. "DNA variability in five crystal structures of d(CGCAATTGCG)." International Union of Crystallography.

- National Institutes of Health (NIH). "Novel Cyclopentaquinoline and Acridine Analogs as Multifunctional, Potent Drug Candidates in Alzheimer's Disease." PMC.

Sources

Spectroscopic Profiling of 9-Acridinecarboxylic Acid Hydrate: Mechanisms, Solvent Effects, and UV-Vis Absorption Maxima

Executive Summary

9-Acridinecarboxylic acid hydrate (9-ACA hydrate) is a highly sensitive heteroaromatic fluorophore and a foundational building block in the synthesis of chemiluminescent acridinium esters. Understanding its UV-Vis absorption characteristics is critical for researchers developing advanced optical probes, as its spectral signature is acutely sensitive to its microenvironment. This technical guide provides an in-depth mechanistic analysis of the UV-Vis absorption maxima of 9-ACA hydrate, detailing the causality behind its solvatochromism, pH-dependent spectral shifts, and the self-validating experimental protocols required for its accurate characterization.

Molecular Architecture and Electronic Transitions

The photophysical behavior of 9-ACA hydrate is governed by the interplay between the electron-deficient acridine core and the electron-withdrawing 9-carboxylic acid moiety.

-

The Acridine Core: Like many acridone and acridine derivatives, the foundational heteroaromatic ring exhibits strong π→π∗ electronic transitions. These transitions are characterized by high molar absorptivity and typically manifest as strong absorption peaks in the deep UV region, specifically between 260 nm and 280 nm [1].

-

The 9-Carboxylic Substitution: The introduction of the carboxylic acid group at the 9-position introduces weaker n→π∗ and charge-transfer transitions. In a neutral, aprotic environment (such as tetrahydrofuran), 9-ACA exhibits a highly structured long-wavelength absorption band centered at ~360 nm [2].

Crucially, semiempirical AM1 calculations reveal that in the ground state ( S0 ), the steric hindrance between the peri-hydrogens of the acridine ring and the carboxyl group forces the -COOH moiety out of coplanarity, orienting it at an angle of ~55° relative to the aromatic ring[2]. This structural twist is the fundamental baseline for understanding its environmental sensitivity.

Solvatochromism: The Causality of Spectral Shifts

The absorption maximum ( λmax ) of 9-ACA is not static; it is a dynamic property dictated by the hydrogen-bonding capacity of the solvent.

Why does 9-ACA exhibit a blue shift in protic solvents? When 9-ACA hydrate is dissolved in protic solvents (e.g., methanol or water), the long-wavelength absorption band undergoes a pronounced hypsochromic (blue) shift[3]. The causality behind this shift lies in the intense hydrogen-bonding interactions between the solvent molecules and the carboxylic proton. This strong solvation leads to partial deprotonation and forces the -COOH group even further out of the plane of the aromatic ring. By breaking the extended π -conjugation, the HOMO-LUMO energy gap widens. Consequently, higher-energy (shorter wavelength) photons are required to excite the molecule, manifesting as a blue-shifted λmax with a concurrent loss of spectral fine structure[3].

Conversely, in dilute acidic solutions (pH ~3), the molecule forms a monoprotonated species, which triggers the development of a distinct, new absorption band at 387 nm [4].

Quantitative Spectroscopic Data

To facilitate rapid reference, the quantitative UV-Vis absorption data for 9-ACA across varying microenvironments is summarized below:

| Solvent / Environment | Primary Absorption Maximum ( λmax ) | Spectral Characteristics | Electronic Transition |

| Aprotic (e.g., THF, Acetone) | ~360 nm | Highly structured band | n→π∗ / Charge Transfer |

| Protic (e.g., Methanol, Water) | Blue-shifted (< 360 nm) | Loss of fine structure | H-bond induced shift |

| Aqueous Acidic (pH ~3) | 387 nm | Sharp isosbestic points | Monoprotonated species |

| General Acridine Core | 260 - 280 nm | High molar absorptivity | π→π∗ |

Experimental Protocol: UV-Vis Spectroscopic Characterization

To ensure high-fidelity data, the following step-by-step methodology incorporates internal self-validation mechanisms to prevent artifacts caused by degradation or instrumental drift[5].

Step 1: Reagent and Stock Solution Preparation

-

Weigh an appropriate amount of 9-ACA hydrate to achieve a 1.0 mM stock solution.

-

Dissolve the compound in an anhydrous aprotic solvent (e.g., THF) to establish the baseline structured spectrum.

-

Prepare a parallel stock in a protic solvent (e.g., Methanol).

-

Causality: Preparing parallel stocks isolates the solvent's hydrogen-bonding variable from concentration-dependent aggregation effects.

Step 2: pH Titration Series Preparation

-

From the protic stock, prepare a series of buffered aqueous dilutions ranging from pH 1 to pH 8.

-

Ensure the final concentration of 9-ACA hydrate is strictly maintained (e.g., 10 µM) across all samples to satisfy the Beer-Lambert law.

Step 3: Spectrophotometric Acquisition

-

Utilize a dual-beam UV-Vis spectrophotometer equipped with a constant temperature circulator.

-

Run a baseline correction using the exact matching solvent/buffer blank for each sample.

-

Scan the wavelength range from 200 nm to 500 nm[5].

-

Causality: A dual-beam setup continuously subtracts solvent absorbance, ensuring that the observed transitions (especially the weak 1Lb transitions) are exclusively attributable to the 9-ACA chromophore.

Step 4: Data Validation via Isosbestic Points

-

Overlay the spectra from the pH titration series. Identify the emergence of the 387 nm band in acidic conditions.

-

Self-Validation Mechanism: Confirm the presence of sharp isosbestic points[4]. If the spectral curves intersect perfectly at specific wavelengths across the pH gradient, it mathematically validates that the system contains only a two-state equilibrium (neutral vs. monoprotonated) without photobleaching, degradation, or third-party contaminants.

Mechanistic Workflow Diagram

Workflow for the UV-Vis spectroscopic characterization and validation of 9-ACA hydrate.

References

-

Dey, J., Haynes, J. L., & Warner, I. M. (1997). "Fluorescence Spectral Study of 9-Acridinecarboxylic Acid and Its Methyl Ester. Understanding the Unusual Fluorescence Behavior of 9-Anthroic Acid." The Journal of Physical Chemistry A. Available at:[Link]

-

Yuanli Bio. (2025). "What are the spectral characteristics of 9 - Acridone? - Blog". Yuanli Bio. Available at:[Link]

Sources

History and discovery of acridine carboxylic acid derivatives

An In-depth Technical Guide to the History and Discovery of Acridine Carboxylic Acid Derivatives

Abstract

The acridine scaffold, a planar, nitrogen-containing heterocyclic system, has been a cornerstone of medicinal chemistry for over a century.[1] Initially discovered in coal tar and used as dyes, its unique structure paved the way for profound therapeutic applications.[1][2] The journey of acridine derivatives from simple colorants to potent antibacterial, antimalarial, and ultimately, clinically significant anticancer agents, is a testament to the power of synthetic chemistry and structure-activity relationship studies.[1][3] This guide provides a comprehensive exploration of the history and discovery of a pivotal class within this family: the acridine carboxylic acid derivatives. We will delve into their initial synthesis, elucidate their mechanisms of action, detail key experimental protocols, and survey the landscape of their therapeutic impact, particularly in oncology.

The Genesis of Acridine: From Industrial Byproduct to Therapeutic Scaffold

The story of acridine begins not in a pharmacy, but in the burgeoning chemical industry of the 19th century. In 1870, German chemists Carl Gräbe and Heinrich Caro first isolated the compound from the anthracene fraction of coal tar.[3][4] They bestowed the name "acridine" upon it due to its acrid odor and irritating effect on the skin and mucous membranes.[3][5] For several decades, the primary interest in acridines was for their properties as dyes, owing to their vibrant colors and strong fluorescence.[1][6]

A paradigm shift occurred in the early 20th century, spearheaded by the pioneering work of Paul Ehrlich. His investigations into the antimicrobial properties of synthetic compounds led to the development of acriflavine in 1912, an acridine derivative that proved to be a highly effective topical antiseptic.[3][7] This discovery was a landmark event, establishing the therapeutic potential of the acridine scaffold.[1] This potential was further realized during World War II with the widespread use of mepacrine (quinacrine), another acridine derivative, as a vital synthetic antimalarial drug when quinine supplies were scarce.[1] These early successes demonstrated that the acridine nucleus was a "privileged structure" in medicinal chemistry, capable of interacting with biological systems to produce potent therapeutic effects.[6][8]

The Emergence of Acridine Carboxylic Acids in Oncology

The mid-20th century saw acridine research pivot towards oncology.[1] Scientists discovered that the planar nature of the tricyclic acridine ring was perfectly suited to intercalate, or "slip," between the base pairs of the DNA double helix.[3][9] This physical interaction disrupts crucial cellular processes like DNA replication and transcription, ultimately leading to cell death—a highly desirable trait for an anticancer agent.[1][10]

This understanding spurred the rational design of novel acridine derivatives with enhanced anticancer activity. A key innovation was the introduction of a carboxylic acid group or its amide derivatives onto the acridine scaffold. This functionalization proved critical for modulating the molecule's solubility, DNA binding affinity, and interaction with key enzymes.[8] This led to the development of important anticancer agents like N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA), which entered clinical studies due to its potent antitumor activity.[11] The synthesis of acridone-4-carboxylic acid derivatives further expanded the chemical space for developing new anticancer drugs.[11]

Core Synthetic Methodologies

The synthesis of acridine carboxylic acid derivatives relies on foundational methods for constructing the core tricyclic system, followed by functionalization. Two classic and powerful methods are the Bernthsen Acridine Synthesis and the Ullmann Condensation.

Bernthsen Acridine Synthesis

The Bernthsen synthesis is a robust method for creating the acridine core by condensing a diarylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride.[4][8] The choice of carboxylic acid directly determines the substituent at the 9-position of the acridine ring.

-

Reactant Preparation : In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine diphenylamine (1 equivalent), the desired carboxylic acid (e.g., benzoic acid for 9-phenylacridine, 1.1 equivalents), and anhydrous zinc chloride (2-3 equivalents).[3]

-

Reaction : Heat the mixture to a high temperature, typically between 200-270 °C.[1] The reaction is often maintained at this temperature for several hours (4-24 hours) to ensure complete condensation and cyclization.[3] The mixture will become a viscous melt.

-

Workup : Allow the reaction mixture to cool until it solidifies. Carefully add a 10% aqueous solution of sodium hydroxide to decompose the zinc chloride complex, followed by boiling with water.

-

Isolation : The crude acridine product, which is insoluble in water, can be isolated by steam distillation or filtration.

-

Purification : The crude product is purified by recrystallization from a suitable solvent, such as ethanol or toluene, to yield the final acridine derivative.[3]

Causality Insight: Zinc chloride acts as a Lewis acid catalyst and a powerful dehydrating agent, facilitating the electrophilic attack of the carbonyl carbon on the aromatic ring of diphenylamine and the subsequent cyclization to form the acridine core. The high temperature is necessary to overcome the activation energy of the reaction.

Ullmann Condensation and Cyclization for Acridones

The Ullmann condensation is particularly useful for synthesizing N-phenylanthranilic acid, a key intermediate for acridone derivatives. This intermediate is then cyclized to form the acridone core, which can be further modified. This approach is instrumental in producing acridone-4-carboxylic acid derivatives.[11]

-

Ullmann Condensation :

-

Reactants : Combine an o-chlorobenzoic acid (1 equivalent), an appropriate aniline derivative (1.1 equivalents), potassium carbonate (as a base, 2 equivalents), and a catalytic amount of copper powder or a copper salt in a high-boiling polar solvent (e.g., N-methylpyrrolidone).[1][3]

-

Reaction : Heat the mixture to reflux for several hours until the starting materials are consumed (monitored by TLC). This forms the N-phenylanthranilic acid intermediate.[3]

-

Isolation : After cooling, the mixture is poured into water and acidified with hydrochloric acid to precipitate the N-phenylanthranilic acid intermediate, which is then collected by filtration.

-

-

Cyclization :

-

Reactant : The dried N-phenylanthranilic acid intermediate is treated with a dehydrating/cyclizing agent, such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3).[3][11]

-

Reaction : The mixture is heated (e.g., 100-140 °C) for 1-2 hours to induce cyclization to the acridone ring system.

-

Workup : The reaction mixture is cooled and carefully poured onto crushed ice to precipitate the crude acridone product.

-

Purification : The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent like DMF or ethanol.

-

Causality Insight: The copper catalyst is essential for the Ullmann condensation, facilitating the coupling of the aryl halide (o-chlorobenzoic acid) with the amine (aniline). The subsequent cyclization is an intramolecular Friedel-Crafts-type acylation, where a strong acid like PPA protonates the carboxylic acid, making it a potent electrophile that attacks the adjacent phenyl ring to close the central ring of the acridone.

Mechanism of Action: DNA Intercalation and Topoisomerase Poisoning

The primary mechanism by which acridine carboxylic acid derivatives exert their cytotoxic effects is through their interaction with DNA and DNA-processing enzymes.[11]

-

DNA Intercalation : The flat, aromatic structure of the acridine ring allows it to slide between the stacked base pairs of the DNA double helix.[8] This insertion distorts the helical structure, creating a physical barrier that obstructs the action of DNA polymerases and RNA polymerases, thereby inhibiting DNA replication and transcription.[1]

-

Topoisomerase Inhibition : Many potent acridine derivatives, including the 9-anilinoacridines, function as "topoisomerase poisons."[8][11] Topoisomerases are vital enzymes that manage DNA topology by cutting and resealing the DNA backbone to relieve torsional stress during replication.[8] Acridine derivatives intercalate into the DNA and stabilize the transient covalent complex formed between topoisomerase II and the cleaved DNA.[8] This prevents the enzyme from re-ligating the DNA strands, leading to an accumulation of permanent, lethal double-strand breaks and triggering programmed cell death (apoptosis).[8][9]

Caption: Drug discovery workflow for novel acridine derivatives.

Conclusion and Future Perspectives

The history of acridine carboxylic acid derivatives is a compelling narrative of chemical innovation driving medical progress. From their origins as derivatives of a coal tar byproduct, they have evolved into a sophisticated class of anticancer agents with a well-understood mechanism of action. [1][11]The synthetic versatility of the acridine core continues to provide a fertile ground for structure-activity relationship (SAR) studies, enabling the optimization of target affinity, selectivity, and pharmacokinetic profiles. [8]Future research is focused on developing highly targeted therapies, such as antibody-drug conjugates (ADCs) that use acridines as their cytotoxic payload, and theranostic agents that merge diagnostic imaging with therapeutic activity. [8]The rich history and proven efficacy of acridine carboxylic acids ensure that they will remain a vital scaffold in the ongoing search for more effective cancer therapies.

References

- The Synthesis and Application of Acridine Orange Derivatives: A Technical Guide for Drug Discovery - Benchchem. (n.d.).

- An In-depth Technical Guide to the Discovery and History of Acridine-Based Compounds in Research - Benchchem. (n.d.).

- Discovery and historical development of acridine-based compounds - Benchchem. (n.d.).

- Recent developments in the synthesis and biological activity of acridine/acridone analogues. (2017, March 9).

- Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - MDPI. (2022, October 28).

- Acridine - Wikipedia. (n.d.).

- Synthesis, Reactions and Medicinal Uses of Acridine - Pharmaguideline. (n.d.).

- Acridine as an Anti-Tumour Agent | Encyclopedia MDPI. (2023, January 12).

- Medicinal chemistry of acridine and its analogues - PMC. (2018, August 4).

- Design, Synthesis, Antimicrobial, and Anticancer Activities of Acridine Thiosemicarbazides Derivatives - MDPI. (2019, May 30).

- Synthesis, Aqueous Reactivity, and Biological Evaluation of Carboxylic Acid Ester-Functionalized Platinum–Acridine Hybrid Anticancer Agents | Journal of Medicinal Chemistry - ACS Publications. (2012, August 7).

- Interest of Acridine Derivatives in the Anticancer Chemotherapy | Bentham Science. (n.d.).

- Interest of Acridine Derivatives in the Anticancer Chemotherapy - PubMed. (2001, November 15).

- ACRIDINE A VERSATILE HETEROCYCLIC MOIETY AS ANTICANCER AGENT | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020, October 1).

- Acridine as an Anti-Tumour Agent: A Critical Review - PMC - NIH. (n.d.).

- Acridine - chemeurope.com. (n.d.).

- ACRIDINES - download. (n.d.).

- Acridine Derivatives as Antifungal and Antivirulence Agents Against Candida albicans. (2025, July 25).

- A review of published data on acridine derivatives with different biological activities. (2025, December 25).

- Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Acridine [chemeurope.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Acridine - Wikipedia [en.wikipedia.org]

- 5. download.e-bookshelf.de [download.e-bookshelf.de]

- 6. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Interest of acridine derivatives in the anticancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

Introduction: Beyond the Structure – Unveiling the Thermodynamic Landscape of a Promising Moiety

An In-Depth Technical Guide to the Thermodynamic Properties of 9-Acridinecarboxylic Acid Hydrate

9-Acridinecarboxylic acid is a heterocyclic compound built upon a rigid, planar acridine scaffold.[1] This structural motif is a cornerstone in medicinal chemistry, renowned for its ability to intercalate with DNA, a mechanism leveraged in various therapeutic agents.[2][3] The hydrated form, 9-Acridinecarboxylic acid hydrate (ACA H₂O), serves as a critical intermediate in the synthesis of DNA-binding peptides and other pharmaceuticals.[4][5]

While the synthetic utility of ACA H₂O is established, its efficacy and viability as a drug substance or advanced intermediate are profoundly governed by its solid-state properties. For drug development professionals, understanding the thermodynamic landscape of an active pharmaceutical ingredient (API) is not an academic exercise; it is a prerequisite for predicting its stability, solubility, dissolution rate, and ultimately, its bioavailability. The presence of water molecules within the crystal lattice—forming a hydrate—introduces a layer of complexity that must be meticulously characterized.[6]

This guide provides a comprehensive framework for the thermodynamic characterization of 9-Acridinecarboxylic acid hydrate. Recognizing the limited publicly available data on its specific thermodynamic parameters, this document adopts an application-focused approach. It details not just what is known, but provides the authoritative experimental methodologies required to generate the crucial data—enthalpy, entropy, and Gibbs free energy—that underpins successful drug development.

Foundational Physicochemical Properties

A baseline characterization is the starting point for any in-depth analysis. The fundamental physicochemical properties of 9-Acridinecarboxylic acid hydrate have been collated from various chemical data repositories.

| Property | Value | Source(s) |

| Chemical Formula | C₁₄H₉NO₂ · xH₂O | [7][8] |

| Molecular Weight | 223.23 g/mol (anhydrous basis) | [7][8][9] |

| CAS Number | 332927-03-4 | [10] |

| Appearance | Light yellow to amber crystalline powder | [11][12] |

| Melting Point | ~290 °C (with decomposition) | [7][8][13] |

| Solubility | Slightly soluble in DMSO, Methanol (with heat), and aqueous base. Soluble in ethanol, pyridine, and acetic acid. | [11][14] |

These properties provide initial clues. A high melting point suggests a stable crystal lattice. The "xH₂O" in the molecular formula indicates a variable or non-stoichiometric hydrate, a common phenomenon that necessitates rigorous investigation into its hydration and dehydration behavior under various temperature and humidity conditions.

The Heart of the Matter: Enthalpy, Entropy, and Gibbs Free Energy

The spontaneity and equilibrium of any physical or chemical process, including dissolution and phase transitions, are governed by the interplay of enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), as defined by the fundamental equation: ΔG = ΔH - TΔS .[15][16]

-

Enthalpy (ΔH) represents the heat absorbed or released during a process at constant pressure. For dissolution, an endothermic (positive ΔH) process requires energy to break the crystal lattice, while an exothermic (negative ΔH) process releases energy, often through strong solute-solvent interactions.[17]

-

Entropy (ΔS) is a measure of the change in disorder. Dissolution typically leads to a large increase in entropy as the ordered crystal lattice breaks down into freely moving solvated ions or molecules.

-

Gibbs Free Energy (ΔG) is the ultimate arbiter of spontaneity. A negative ΔG indicates a spontaneous process (e.g., favorable dissolution), while a positive ΔG indicates a non-spontaneous one.[18]

The following sections outline the authoritative experimental workflows to determine these critical parameters for ACA H₂O.

Calorimetric Determination of Enthalpy (ΔH) and Heat Capacity (Cp)

Calorimetry is the gold-standard technique for directly measuring the heat changes associated with physical and chemical processes.[19][20]

Methodology: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is indispensable for determining thermal transitions.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of 9-Acridinecarboxylic acid hydrate into a standard aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed aluminum pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature, e.g., 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well beyond the decomposition point (e.g., 350 °C).

-

-

Data Analysis:

-

Dehydration: An endothermic peak observed before the melting point likely corresponds to the loss of water molecules from the hydrate. The integrated area of this peak yields the enthalpy of dehydration (ΔH_dehydration).

-

Melting/Decomposition: The sharp endothermic peak at ~290 °C corresponds to the melting and decomposition of the compound. The area under this peak provides the enthalpy of fusion/decomposition (ΔH_fus).[11]

-

Heat Capacity (Cp): The shift in the baseline of the DSC thermogram is proportional to the heat capacity of the sample. Specific protocols involving multiple heating rates or modulated DSC can be used for precise Cp determination.

-

Diagram 1: Experimental Workflow for DSC Analysis

Caption: Workflow for determining thermal properties of ACA Hydrate via DSC.

Deriving Gibbs Free Energy (ΔG) and Entropy (ΔS) from Solubility

While calorimetry directly measures enthalpy, Gibbs free energy and entropy are often determined through equilibrium measurements, such as solubility studies, conducted at various temperatures. The van 't Hoff equation provides the mathematical link between the equilibrium constant (in this case, solubility, S) and the thermodynamic state functions.

Methodology: Temperature-Dependent Solubility Study

This method determines the thermodynamic parameters of dissolution, which are critical for predicting how the drug will behave in a physiological environment.

Step-by-Step Protocol:

-

System Preparation: Prepare saturated solutions of 9-Acridinecarboxylic acid hydrate in a biorelevant buffer (e.g., phosphate-buffered saline, pH 7.4) at several different temperatures (e.g., 25, 30, 37, and 40 °C). This is achieved by adding an excess of the solid compound to the buffer in sealed vials.

-

Equilibration: Agitate the vials in a temperature-controlled shaker bath for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling and Analysis: After equilibration, filter the samples through a 0.22 µm syringe filter to remove undissolved solid. Accurately dilute the filtrate and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis (van 't Hoff Plot):

-

The Gibbs free energy of dissolution at each temperature is calculated using: ΔG = -RT ln(S) , where R is the universal gas constant, T is the absolute temperature, and S is the molar solubility.

-

The relationship between ln(S), ΔH, and ΔS is given by the van 't Hoff equation: ln(S) = - (ΔH / RT) + (ΔS / R) .

-

Plot ln(S) versus 1/T. The resulting graph should be a straight line.

-

The slope of the line is equal to -ΔH/R, from which the standard enthalpy of solution (ΔH°) can be calculated.

-

The y-intercept is equal to ΔS/R, from which the standard entropy of solution (ΔS°) can be calculated.

-

Diagram 2: Relationship between Thermodynamic Potentials

Caption: Interdependence of Gibbs free energy, enthalpy, and entropy.

Data Synthesis and Implications for Drug Development

The true power of this analysis lies in synthesizing the data to build a complete thermodynamic profile of 9-Acridinecarboxylic acid hydrate.

-

Predicting Solubility: The calculated ΔG of solution provides a quantitative measure of solubility. A highly negative ΔG is desirable for good bioavailability. If ΔG is positive or only slightly negative, formulation strategies like salt formation or the use of co-solvents may be necessary.

-

Assessing Stability: The DSC data reveals the dehydration temperature and the onset of decomposition. This defines the acceptable temperature range for storage, handling, and manufacturing processes (e.g., drying, milling). A low dehydration temperature suggests that the hydrate may be unstable under ambient conditions, potentially converting to an anhydrous or different hydrate form, which could drastically alter its properties.[21]

-

Controlling Polymorphism: The thermodynamic data is crucial for constructing a phase diagram, which maps the most stable crystalline form as a function of temperature and pressure (or humidity). The form with the lowest Gibbs free energy under given conditions is the most stable. Developing the drug using a metastable form might offer solubility advantages but carries the risk of conversion to the more stable, less soluble form over time.

Conclusion

A thorough understanding of the thermodynamic properties of 9-Acridinecarboxylic acid hydrate is fundamental to its successful development as a pharmaceutical agent or intermediate. While direct literature values for its enthalpy, entropy, and Gibbs free energy are scarce, this guide provides the necessary intellectual framework and detailed experimental protocols for their determination. By employing standard techniques such as Differential Scanning Calorimetry and temperature-dependent solubility studies, researchers can generate a comprehensive thermodynamic profile. This profile is not merely data; it is an actionable roadmap that informs critical decisions in formulation, process development, and stability testing, ultimately de-risking the development pathway and ensuring the delivery of a safe, stable, and efficacious product.

References

-

ChemBK. (2024, April 9). Acridine-9-carboxylic acid hydrate. Available at: [Link][11]

-

Analytica Chemie. (n.d.). Acridine-9-carboxylic acid hydrate. Available at: [Link][10]

-

PubChem. (n.d.). 9-Acridinecarboxylic Acid Hydrate. CID 16211687. Available at: [Link][9]

-

MOPAC via James Stewart. (n.d.). Gibb's Free Energy. Available at: [Link][15]

-

Chemdor. (n.d.). 9-Acridinecarboxylic acid hydrate. Available at: [Link][13]

-

Zlatar, Đ., et al. (2025). N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. Pharmaceuticals.[1]

-

Bharathi, M. P., et al. (2025). Applications of 9-Chloroacridine in Pharmaceuticals. Kronika Journal.[3]

-

Rietveld, I. B. (2023). Solid-solid Phase Transitions between Crystalline Polymorphs of Organic Materials. Current Pharmaceutical Design.[21]

-

Bastos, M., et al. (2023). Isothermal titration calorimetry. Nature Reviews Methods Primers.[17]

-

Primrose Kitten. (2019, May 13). Gibbs Free Energy Calculations. YouTube. Available at: [Link][16]

-

Wikipedia. (n.d.). Standard Gibbs free energy of formation. Available at: [Link][18]

-

Chemistry LibreTexts. (2023, August 23). Calorimetry. Available at: [Link][19]

-

Paoletti, P., et al. (1971). Calorimetric study of the reversible hydration of the pyridine aldehydes. Journal of the Chemical Society B: Physical Organic.[20]

-

Hutzler, M., et al. (2020). Complex transitions between dihydrate and anhydrate forms of ectoine – unexpected behavior of a highly hygroscopic compatible solute in the solid state. CrystEngComm.[6]

Sources

- 1. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. kronika.ac [kronika.ac]

- 4. 9-ACRIDINECARBOXYLIC ACID HYDRATE | 332927-03-4 [chemicalbook.com]

- 5. clearsynth.com [clearsynth.com]

- 6. Complex transitions between dihydrate and anhydrate forms of ectoine – unexpected behavior of a highly hygroscopic compatible solute in the solid state - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. 9-吖啶羧酸 水合物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 9-Acridinecarboxylic acid 97 332927-03-4 [sigmaaldrich.com]

- 9. 9-Acridinecarboxylic Acid Hydrate | C14H11NO3 | CID 16211687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Acridine-9-carboxylic acid hydrate - Analytica Chemie [analyticachemie.in]

- 11. chembk.com [chembk.com]

- 12. 9-Acridinecarboxylic Acid | 332927-03-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. chemdor.com [chemdor.com]

- 14. Acridine-9-carboxylic acid hydrate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 15. Gibb's Free Energy [openmopac.net]

- 16. m.youtube.com [m.youtube.com]

- 17. zaguan.unizar.es [zaguan.unizar.es]

- 18. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Calorimetric study of the reversible hydration of the pyridine aldehydes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

Application Note: Sensitive HPLC Analysis of Alcohols and Amines via Pre-Column Derivatization with 9-Acridinecarboxylic Acid

Abstract

This application note provides a comprehensive guide for the derivatization of primary and secondary alcohols and amines using 9-Acridinecarboxylic acid (9-ACA) for highly sensitive fluorescence-based detection in High-Performance Liquid Chromatography (HPLC). Many aliphatic alcohols and amines lack a native chromophore or fluorophore, making their direct detection at low concentrations challenging.[1][2][3] Pre-column derivatization with 9-ACA covalently attaches a highly fluorescent acridine moiety to the analyte, enabling detection at picomole levels.[4] We present the underlying chemical principles, detailed step-by-step protocols for derivatization, and guidelines for subsequent HPLC method development and analysis for researchers in pharmaceutical development, metabolomics, and environmental science.

Principle of the Method: Activating the Carboxyl Group

The derivatization of alcohols and amines with 9-Acridinecarboxylic acid is a nucleophilic acyl substitution reaction.[5][6] However, the hydroxyl group (-OH) of a carboxylic acid is a poor leaving group, making the direct reaction with relatively weak nucleophiles like alcohols and amines inefficient.[5] Therefore, the reaction requires a crucial first step: the activation of the carboxylic acid. This is typically achieved by converting the hydroxyl group into a better leaving group using a coupling or activating agent.[7][8]

A widely used and effective method for this activation in aqueous or organic media is the use of a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[7][8]

The mechanism proceeds in two main stages:

-

Activation of 9-ACA: EDC reacts with the carboxyl group of 9-ACA to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and highly susceptible to nucleophilic attack. The inclusion of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) can further improve efficiency by converting the O-acylisourea to a more stable NHS-ester, which then reacts with the amine or alcohol.[8][9]

-

Nucleophilic Attack: The target alcohol (R-OH) or amine (R-NH₂) acts as a nucleophile, attacking the activated carbonyl carbon of the 9-ACA intermediate. This results in the formation of a stable, highly fluorescent ester or amide bond, respectively, and the release of the EDC byproduct (an N,N'-disubstituted urea).[7][8]

The resulting 9-acridine derivatives exhibit strong fluorescence, allowing for sensitive detection.[10][11][12]

Chemical Derivatization Workflow